5-Fluoro-2-(2,2,2-trifluoroacetamido)benzoic acid
Overview
Description
5-Fluoro-2-(2,2,2-trifluoroacetamido)benzoic acid is a synthetic compound with potential applications in various fields of research and industry. It has a molecular weight of 251.14 . The IUPAC name for this compound is 5-fluoro-2-[(trifluoroacetyl)amino]benzoic acid .
Molecular Structure Analysis
The molecule contains a total of 22 bonds. There are 17 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.Scientific Research Applications
Heterocyclic Compound Synthesis
Fluorinated heterocyclic compounds, such as benziodoxaborole derivatives, have been synthesized and investigated for their structural properties. These compounds exhibit a planar five-membered heterocyclic ring with partially aromatic character, indicative of their potential in developing new materials with unique electronic and optical properties (Nemykin et al., 2011).
Fluorination Reagents and Applications
The development of fluorination reagents, such as tetrafluoroethane β-sultone derivatives, has expanded the toolbox for incorporating fluorine into organic molecules. These reagents facilitate difluoromethylation and trifluoromethylation, enabling the synthesis of compounds with enhanced chemical stability and bioactivity, relevant in medicinal chemistry and material science (Zhang et al., 2014).
Environmental Impact and Fate of Fluorinated Compounds
Research on the environmental impact of fluorinated compounds, including their emissions, transport, and fate, is crucial for understanding the ecological implications of fluoropolymer manufacturing. Such studies inform on the persistence and behavior of per- and polyfluoroalkyl substances (PFASs), guiding environmental safety and pollution mitigation efforts (Song et al., 2018).
Optical Detection and Sensing
Compounds with fluorinated segments have been explored for optical-based chemosensors, such as for the detection of carbon dioxide. The synthesis of N-fused aza-indacenes demonstrates the role of fluorinated compounds in developing sensors with potential applications in environmental monitoring and analysis (Ishida et al., 2013).
Photocatalytic Applications
Fluorine-doping in materials like TiO2 has shown to significantly enhance their photocatalytic activity. Such modifications improve the physico-chemical characteristics of the photocatalysts, leading to more efficient degradation of pollutants under light irradiation. This highlights the role of fluorinated compounds in environmental remediation technologies (Samsudin et al., 2016).
Safety and Hazards
The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and dust formation .
Mechanism of Action
Target of Action
The primary targets of 5-Fluoro-2-(2,2,2-trifluoroacetamido)benzoic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .
Mode of Action
It is known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .
Biochemical Pathways
Given the presence of the trifluoroacetamido and benzoic acid groups in its structure, it is possible that this compound may interfere with pathways involving these functional groups .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-(2,2,2-trifluoroacetamido)benzoic acid plays a role in various biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, including those involved in metabolic pathways and signal transduction. The compound’s trifluoroacetamido group can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and activity. Additionally, the fluorine atoms can participate in halogen bonding, further influencing the compound’s interactions with biomolecules .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the compound may inhibit or activate specific kinases, altering phosphorylation patterns and downstream signaling events. These effects can result in changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context. It may bind to the active site of an enzyme, blocking substrate access and inhibiting its activity. Alternatively, it can bind to allosteric sites, inducing conformational changes that enhance enzyme activity. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard storage conditions, but prolonged exposure to light or heat can lead to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, with potential implications for in vitro and in vivo research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can have downstream effects on cellular function and overall organismal health .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and then bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function, as it interacts with different biomolecules in distinct cellular environments. Understanding the subcellular localization of the compound is crucial for elucidating its biochemical and physiological roles .
Properties
IUPAC Name |
5-fluoro-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO3/c10-4-1-2-6(5(3-4)7(15)16)14-8(17)9(11,12)13/h1-3H,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURCRPLFBDSYEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734003 | |
Record name | 5-Fluoro-2-(2,2,2-trifluoroacetamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49579-59-1 | |
Record name | 5-Fluoro-2-(2,2,2-trifluoroacetamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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